Enzymatic Potency Comparison: Ezh2-IN-17 vs. Tazemetostat (EPZ-6438)
In a direct head-to-head comparison reported in the same study, Ezh2-IN-17 (compound 28) demonstrated an EZH2 enzymatic inhibition IC₅₀ of 0.95 nM, which the authors described as 'comparable to EPZ-6438 (1)' [1]. This establishes that Ezh2-IN-17 achieves equipotent target engagement at the enzymatic level relative to the FDA-approved EZH2 inhibitor tazemetostat.
| Evidence Dimension | EZH2 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.95 nM |
| Comparator Or Baseline | Tazemetostat (EPZ-6438) – described as 'comparable' in the same assay system |
| Quantified Difference | Equipotent (comparable IC₅₀ values) |
| Conditions | In vitro EZH2 enzymatic assay (cell-free) |
Why This Matters
Confirms that Ezh2-IN-17 matches the gold-standard clinical compound in target engagement potency, making it a credible tool for mechanistic studies where tazemetostat serves as a positive control.
- [1] Xu X, Chen J, Wang G, Zhang X, Li Q, Zhou X, Guo F, Li M. Conformationally constrained potent inhibitors for enhancer of zeste homolog 2 (EZH2). Bioorg Med Chem Lett. 2024;97:129558. View Source
